(2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide
Descripción general
Descripción
(2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide, also known as FNPP, is a synthetic organic compound that belongs to the class of enamide derivatives. FNPP has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Antimalarial Activity
Recent research has shown that derivatives of N-arylcinnamanilides, which include compounds structurally related to (2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide, demonstrate promising antimalarial properties. A study in 2022 explored the efficacy of these compounds against the chloroquine-sensitive strain of P. falciparum, with some showing significant inhibitory effects and low cytotoxicity, indicating potential as selective Plasmodium substances (Kos et al., 2022).
Anti-Inflammatory Potential
A 2019 study investigated the anti-inflammatory potential of a series of ring-substituted N-arylcinnamanilides. These compounds significantly attenuated lipopolysaccharide-induced NF-κB activation, suggesting their potential as anti-inflammatory agents. Some derivatives showed a high inhibition effect on the transcription factor NF-κB, comparable to prednisone, a standard anti-inflammatory drug (Hošek et al., 2019).
Nitrile and Non-nitrile Pyridine Products
A 1999 study explored the reaction of compounds like 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate, leading to various nitrile and non-nitrile pyridine products. This research could have implications for the development of new compounds with potential pharmaceutical or industrial applications (O'callaghan et al., 1999).
Antimicrobial Activity
In 2020, a series of novel ring-substituted N-arylcinnamanilides were synthesized and evaluated for antimicrobial activity against various strains including Staphylococcus aureus and Mycobacterium tuberculosis. Some compounds displayed significant antimicrobial effects, suggesting their potential in developing new antimicrobial agents (Kos et al., 2020).
Propiedades
IUPAC Name |
(E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-12-5-7-13(8-6-12)17-15(19)9-4-11-2-1-3-14(10-11)18(20)21/h1-10H,(H,17,19)/b9-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAHJSNRTQCTBP-RUDMXATFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.